N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Description
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Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O3/c29-18(11-26-14-23-16(10-20(26)31)15-4-2-1-3-5-15)22-8-9-27-19(30)7-6-17(25-27)28-13-21-12-24-28/h1-7,10,12-14H,8-9,11H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKYAMXDMHRTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 328.292 g/mol. Its structure features multiple heterocycles, including triazole and pyrimidine moieties, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings demonstrate potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 7.8 µg/mL and 62.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Studies on similar triazole derivatives have shown:
- Inhibition of dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .
- Activity against various cancer cell lines, suggesting the compound may interfere with tumor growth through multiple pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis and metabolic pathways critical for cell survival.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of triazole-containing compounds demonstrated that derivatives with phenyl substitutions exhibited enhanced activity against E. coli and S. aureus. The MIC values ranged from 15.6 µg/mL to 31.25 µg/mL, indicating promising potential for treating bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies on similar pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines. For example, a derivative was noted to have an IC50 value in the low micromolar range against melanoma cells, showcasing its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | MIC: 7.8 - 62.5 µg/mL |
| Anticancer | Cytotoxicity in melanoma and other cancers | IC50: Low micromolar |
| Enzyme Inhibition | Inhibition of DHFR | Not specified |
Scientific Research Applications
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial growth by disrupting cellular functions .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of triazole and pyrimidine rings enhances its interaction with biological targets involved in cancer progression .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1: Antimicrobial Evaluation | Demonstrated moderate to high activity against S. aureus and E. coli with MIC values comparable to standard antibiotics | Agar well diffusion method |
| Study 2: Anticancer Activity | Induced apoptosis in human cancer cell lines with significant reduction in viability | MTT assay and flow cytometry |
| Study 3: Synthesis Optimization | Improved yield of the compound through novel synthetic routes involving microwave-assisted reactions | Reaction monitoring via NMR and HPLC |
Q & A
Q. What synthetic routes are reported for analogous pyridazine-pyrimidine hybrids?
- Answer: A common approach involves: (i) Condensation of pyridazine-3-carboxylic acid derivatives with triazole-containing amines. (ii) Coupling pyrimidinone acetamide intermediates via peptide bond formation (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane). Reaction yields typically range 40–65% .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Answer:
- PASS Algorithm : Predicts pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors.
- Molecular Docking : Targets like EGFR or PARP can be modeled using AutoDock Vina. Key interactions include H-bonding with pyridazine N-atoms and π-π stacking with phenyl groups .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Q. What experimental design strategies address contradictions in biological activity data?
- Answer:
- Dose-Response Curves : Test 3–5 concentrations in triplicate to establish IC50/EC50 values.
- Control Compounds : Include known inhibitors (e.g., imatinib for kinase assays) to validate assay conditions.
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability (MTT) to rule out false positives .
Q. How do solvent and crystallization conditions influence spin-crossover properties in related metal complexes?
- Answer: Spin-crossover behavior in Fe(II) complexes (e.g., [FeL2][BF4]2) depends on:
- Solvent Polarity : Acetonitrile promotes low-spin states; methanol favors high-spin.
- Crystallization Temperature : Slow cooling (0.5°C/hr) yields single crystals with defined lattice solvent molecules (e.g., H2O), affecting magnetic hysteresis .
Q. What environmental impact assessments are relevant for this compound?
- Answer: Follow OECD guidelines for:
- Aquatic Toxicity : Daphnia magna acute immobilization test (48-hr EC50).
- Biodegradation : Closed bottle test (28 days) with LC-MS/MS monitoring.
- Soil Adsorption : Batch equilibrium method to determine Kd values .
Methodological Challenges and Solutions
Q. How to resolve spectral overlap in 1H NMR for pyridazine and pyrimidine protons?
- Answer: Use 2D NMR (COSY, HSQC) to assign coupled protons and distinguish overlapping signals. Deuteration of labile protons (e.g., NH) simplifies splitting patterns .
Q. What strategies improve reproducibility in heterocyclic coupling reactions?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
